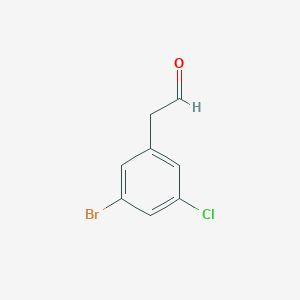

2-(3-Bromo-5-chlorophenyl)acetaldehyde

Description

2-(3-Bromo-5-chlorophenyl)acetaldehyde is a halogen-substituted aromatic acetaldehyde with the molecular formula C₈H₆BrClO and a molecular weight of 233.5 g/mol. The compound features a phenyl ring substituted with bromine (Br) at the 3-position and chlorine (Cl) at the 5-position, with an acetaldehyde group (–CH₂CHO) attached at the 2-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The electron-withdrawing nature of the bromine and chlorine substituents enhances the electrophilicity of the aldehyde group, increasing its reactivity in nucleophilic addition reactions.

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZNJDUPKSYIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)acetaldehyde typically involves the bromination and chlorination of phenylacetaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: 2-(3-Bromo-5-chlorophenyl)acetic acid.

Reduction: 2-(3-Bromo-5-chlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-(5-Bromo-2-methoxyphenyl)acetaldehyde (CAS 33567-61-2)

Molecular Formula : C₉H₉BrO₂

Molecular Weight : 229.07 g/mol

Substituents : Bromine (5-position), methoxy (–OCH₃, 2-position) .

Key Differences :

- Substituent Effects : The methoxy group is electron-donating, reducing the electrophilicity of the aldehyde compared to the electron-withdrawing Cl and Br in the target compound. This difference alters reactivity in synthetic pathways.

- Boiling Point/Solubility : While specific data are unavailable, the methoxy group likely increases solubility in polar solvents due to its polarity.

- Applications : Used as a building block in organic synthesis, similar to the target compound, but the electron-donating methoxy group may direct regioselectivity in subsequent reactions.

Acetaldehyde (Parent Compound)

Molecular Formula : C₂H₄O

Molecular Weight : 44.05 g/mol

Key Differences :

- Reactivity : Unsubstituted acetaldehyde is less electrophilic than halogenated derivatives. Its primary industrial use is in acetic acid synthesis, though this is declining .

- Toxicity: Acetaldehyde is classified as a carcinogen (Group 1 by IARC) and a priority indoor pollutant due to acute and chronic health effects .

- Stability : Prone to oxidation and polymerization, whereas halogenated derivatives like 2-(3-Bromo-5-chlorophenyl)acetaldehyde may exhibit enhanced stability due to resonance effects from substituents.

Malonaldehyde (Propanedial)

Molecular Formula : C₃H₄O₂

Molecular Weight : 72.06 g/mol

Key Differences :

- Structure: Contains two aldehyde groups, making it highly reactive and prone to polymerization. Unlike mono-aldehydes, it is primarily used in research laboratories .

- Metabolism : Oxidized to malonic semialdehyde and decarboxylated to acetaldehyde in vivo, linking its toxicity to acetaldehyde exposure .

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Selected Aldehydes

| Compound | Molecular Weight (g/mol) | Substituents | Key Reactivity Traits |

|---|---|---|---|

| This compound | 233.5 | Br (3), Cl (5) | High electrophilicity, enhanced stability |

| 2-(5-Bromo-2-methoxyphenyl)acetaldehyde | 229.07 | Br (5), OCH₃ (2) | Moderate electrophilicity, polar solubility |

| Acetaldehyde | 44.05 | None | Prone to oxidation, polymerization |

| Malonaldehyde | 72.06 | Dual aldehyde groups | High reactivity, unstable in pure form |

Reactivity Insights :

- Halogen substituents (Br, Cl) increase the aldehyde’s electrophilicity, favoring reactions like aldol condensations or nucleophilic additions.

- Methoxy groups reduce reactivity compared to halogens but improve solubility in polar media .

Toxicity and Environmental Impact

- Acetaldehyde: Recognized as a carcinogen and indoor pollutant with significant health risks .

- Halogenated Derivatives : Bromine and chlorine substituents may increase toxicity, though specific data on this compound are lacking. Malonaldehyde’s toxicity is linked to acetaldehyde release in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.